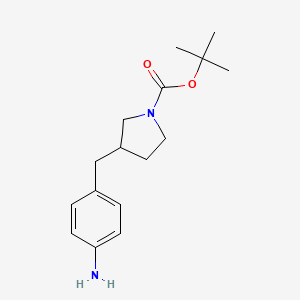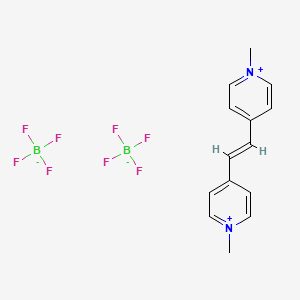
4,4'-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) tetrafluoroborate is a quaternary ammonium salt that belongs to the family of viologens. Viologens are known for their versatile applications in various fields, including organic electronics, catalysis, and materials science. This compound is particularly interesting due to its unique structure, which includes two pyridinium rings connected by an ethene bridge, and its tetrafluoroborate counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) tetrafluoroborate typically involves the quaternization of 4,4’-bipyridine with an appropriate alkylating agent, followed by ion exchange to introduce the tetrafluoroborate counterion. A common synthetic route is as follows:
Quaternization Reaction: 4,4’-Bipyridine is reacted with methyl iodide in an anhydrous solvent such as dichloromethane under an inert atmosphere to form 4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) iodide.
Ion Exchange: The iodide salt is then treated with a tetrafluoroborate salt, such as sodium tetrafluoroborate, in water to exchange the iodide ions with tetrafluoroborate ions, yielding the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) tetrafluoroborate undergoes various chemical reactions, including:
Redox Reactions: It can participate in redox reactions due to the presence of the pyridinium rings, which can be reduced to form radical cations.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups attached to the pyridinium rings.
Common Reagents and Conditions
Redox Reactions: Common reagents include reducing agents such as sodium dithionite or electrochemical methods.
Substitution Reactions: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Redox Reactions: The major products are the radical cation forms of the compound.
Substitution Reactions: Depending on the nucleophile, products can include hydroxylated or aminated derivatives.
Scientific Research Applications
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a redox mediator in various electrochemical applications, including batteries and supercapacitors.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) tetrafluoroborate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it an effective redox mediator. Its molecular targets include various redox-active species, and it can participate in electron transfer processes within biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: The parent compound, which lacks the methyl groups and tetrafluoroborate counterion.
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) iodide: Similar structure but with iodide as the counterion.
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) diiodide: Another variant with two iodide counterions.
Uniqueness
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) tetrafluoroborate is unique due to its tetrafluoroborate counterion, which can enhance its solubility and stability in various solvents. This makes it particularly useful in applications requiring high solubility and stability, such as in electrochemical devices and biological systems.
Properties
CAS No. |
21279-07-2 |
|---|---|
Molecular Formula |
C14H16B2F8N2 |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
1-methyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium;ditetrafluoroborate |
InChI |
InChI=1S/C14H16N2.2BF4/c1-15-9-5-13(6-10-15)3-4-14-7-11-16(2)12-8-14;2*2-1(3,4)5/h3-12H,1-2H3;;/q+2;2*-1/b4-3+;; |
InChI Key |
ILMCOSCSHSMZMT-CZEFNJPISA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


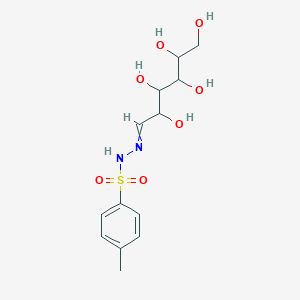
![2-[(5-Bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one](/img/structure/B14119417.png)
![[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B14119422.png)
![Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119425.png)

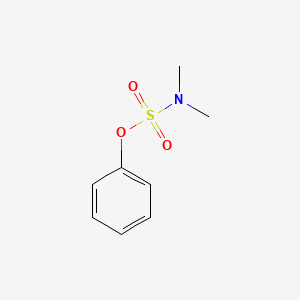
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B14119437.png)
![1-[6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B14119439.png)
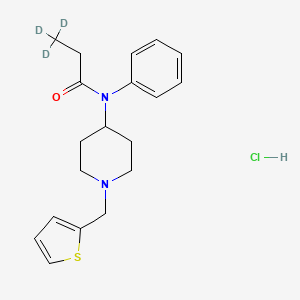
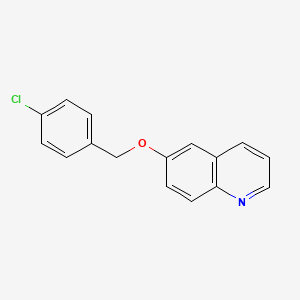
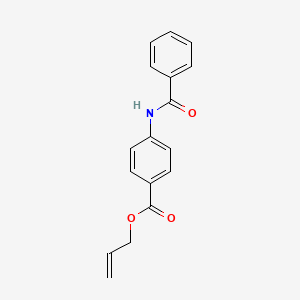

![N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14119475.png)
